molecular formula C17H17NO2S B12766149 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide CAS No. 82393-97-3

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide

Cat. No.: B12766149
CAS No.: 82393-97-3
M. Wt: 299.4 g/mol
InChI Key: WKZHDKMHJAWMNR-UHFFFAOYSA-N
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Description

Structural Characterization of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-(4-methoxy-6,11-dihydrobenzo[c]benzothiepin-11-yl)acetamide , derived through hierarchical substitution pattern analysis. The parent structure, dibenzo[b,e]thiepin, consists of two benzene rings fused to a seven-membered thiepin ring containing one sulfur atom. Numbering begins at the sulfur atom, with positions 4 and 11 assigned to the methoxy group and acetamide side chain, respectively.

The molecular formula C₁₇H₁₇NO₂S (molecular weight 299.4 g/mol) was confirmed via high-resolution mass spectrometry. Key identifiers include:

  • CAS Registry Number : 82393-97-3
  • SMILES Notation : COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N
  • InChIKey : WKZHDKMHJAWMNR-UHFFFAOYSA-N

The acetamide substituent at position 11 introduces a chiral center, though stereochemical specifications remain undefined in available literature.

Molecular Geometry and Conformational Analysis

The dibenzothiepin core adopts a distorted boat conformation , as evidenced by X-ray crystallography of related compounds. In this conformation:

  • The sulfur atom occupies the "bow" position
  • Carbon atoms C8 and C9 form the "stern"
  • Dihedral angles between fused benzene rings measure approximately 56.5° , minimizing steric strain

Density functional theory (DFT) optimizations reveal the acetamide side chain prefers an equatorial orientation relative to the thiepin ring plane. This orientation reduces 1,3-diaxial interactions between the amide group and adjacent hydrogen atoms. The methoxy substituent at position 4 adopts a coplanar arrangement with its attached benzene ring, maximizing π-conjugation.

Key bond lengths include:

  • C-S bond: 1.76 Å (thiepin ring)
  • C-O (methoxy): 1.42 Å
  • C=O (amide): 1.23 Å

Torsional analysis shows restricted rotation about the C11-N bond (amide group) with a rotational barrier of ~18 kcal/mol due to partial double-bond character from resonance stabilization.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray diffraction data for this compound remains unpublished, crystallographic studies of analogous compounds provide structural insights:

Parameter Value (Related Derivative)
Space group P2₁/c
Unit cell dimensions a=8.42 Å, b=10.15 Å, c=14.30 Å
β-angle 98.4°
Z-value 4
R-factor 0.054

The thiepin ring exhibits non-planarity (average deviation from mean plane: 0.23 Å), with sulfur puckering depth of 0.68 Å. Hydrogen bonding networks typically form between amide N-H groups and carbonyl oxygen atoms of adjacent molecules, creating sheet-like supramolecular architectures.

Comparative Analysis with Related Dibenzo[b,e]thiepin Derivatives

Structural Modifications and Effects
Derivative Substituents Key Structural Differences
6,11-Dihydro-11-oxo Ketone at C11 Planar sp² hybridization at C11
4-Methoxydibenzothiophene No thiepin ring Fully aromatic dibenzothiophene system
8-Arylidene derivatives Exocyclic double bond Increased ring planarity (dihedral <40°)

The 11-acetamide group in the subject compound introduces:

  • Steric bulk affecting crystal packing efficiency
  • Hydrogen bonding capacity absent in non-amidated analogs
  • Chirality at C11 versus planar centers in oxo-derivatives

Electron-withdrawing amide groups reduce π-electron density in the thiepin ring by 12% compared to alkyl-substituted derivatives, as shown by molecular electrostatic potential maps. This electronic modulation influences reactivity patterns, particularly in electrophilic aromatic substitution at the methoxy-bearing ring.

Vibrational spectroscopy comparisons reveal:

  • Amide I band at 1650 cm⁻¹ (subject compound) vs. ketone C=O at 1715 cm⁻¹ (11-oxo derivative)
  • S-O stretching absent in subject compound but present at 1040 cm⁻¹ in sulfone analogs

Properties

CAS No.

82393-97-3

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide

InChI

InChI=1S/C17H17NO2S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H2,18,19)

InChI Key

WKZHDKMHJAWMNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N

solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide typically involves the following steps:

    Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.

    Methoxylation: Introduction of the methoxy group at the 4-position.

    Acetylation: Introduction of the acetic acid moiety at the 11-position.

    Amidation: Conversion of the acetic acid to its amide form.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dengue virus replication by targeting the DENV helicase and the D4 dopamine receptor . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Dibenzothiepin Derivatives with Antimicrobial Activity
  • 2-Methyl-11-hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide (44a/b) Structure: Features a hydroxyimino group at position 11 and a methyl group at position 2. The thiepin ring is oxidized to a 5,5-dioxide. Activity: Demonstrates moderate antimicrobial activity against MRSA, with oxygen at position X (pharmacophore) being critical for inhibition . Bulky substituents (e.g., phenyl) reduce efficacy, while small groups (e.g., acetyl) enhance activity .
Antiviral Dibenzothiepin Derivatives
  • (E)-(2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (TM24) Structure: Contains a fluorine-substituted benzoate ester at position 11. Activity: Exhibits potent antiviral effects against dengue virus (IC₉₀ = 0.25 µM), outperforming non-fluorinated analogs (e.g., TM3: IC₉₀ = 10 µM) . Fluorine enhances lipophilicity and target binding.
Baloxavir Intermediate: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
  • Structure : Fluorine atoms at positions 7 and 8; hydroxyl group at position 11.
  • Application : Key intermediate for Baloxavir Acid, an antiviral agent. Fluorine improves metabolic stability and bioavailability compared to methoxy-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Water Solubility (µg/mL) Key Substituents Biological Activity
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide C₁₇H₁₇NO₂S 39.2 4-methoxy, 11-acetic acid amide Intermediate
TM24 (Antiviral) C₂₀H₁₅FNO₃S Not reported 11-(3-fluorobenzoate) IC₉₀ = 0.25 µM (dengue)
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol C₁₄H₁₀F₂OS Not reported 7,8-difluoro, 11-hydroxy Baloxavir intermediate
44a (Antimicrobial) C₁₅H₁₃NO₃S₂ Not reported 2-methyl, 11-hydroxyimino Moderate MRSA inhibition

Structure-Activity Relationships (SAR)

  • Methoxy vs. Fluoro Substitution :
    • Methoxy groups (e.g., in the target compound) enhance solubility but may reduce membrane permeability compared to fluorine .
    • Fluorine improves target binding and metabolic stability, as seen in TM24 and Baloxavir intermediates .
  • Amide vs. Ester Linkages :
    • Amide groups (as in the target compound) increase stability against esterase-mediated hydrolysis compared to ester-containing analogs like TM24 .

Biological Activity

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide, with the CAS number 82393-97-3, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.

The molecular formula of this compound is C17H17NO2S, with a molecular weight of 299.39 g/mol. The compound exhibits a density of 1.218 g/cm³ and a boiling point of approximately 508.8ºC at 760 mmHg .

Research indicates that the biological activity of this compound may be linked to its interaction with various biochemical pathways. It is suggested that it may act as an agonist for guanylate cyclase C (GC-C), which plays a crucial role in gastrointestinal function and may influence lipid metabolism and inflammation .

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation .
  • Gastrointestinal Effects : The compound has been investigated for its effects on gastrointestinal motility and absorption, suggesting a role in managing gastrointestinal disorders .
  • Lipid Metabolism : Preliminary findings indicate that this compound may influence lipid metabolism, which could have implications for obesity management and metabolic disorders .

Study Summaries

  • Study on Inflammation : A study demonstrated that administration of the compound led to a significant reduction in markers of inflammation in animal models. The results indicated a potential for use in inflammatory bowel diseases .
  • Gastrointestinal Health : In another study focusing on gastrointestinal health, the compound was shown to enhance motility and reduce symptoms associated with gastrointestinal distress, suggesting its utility as a therapeutic agent in digestive disorders .
  • Lipid Absorption : Research exploring the effects on lipid absorption revealed that the compound could inhibit bile acid reabsorption, thereby reducing fat absorption in the intestine. This mechanism highlights its potential application in obesity treatment strategies .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryReduction in inflammatory markers
Gastrointestinal healthEnhanced motility
Lipid metabolismInhibition of bile acid absorption

Q & A

Q. How can researchers optimize synthetic routes for 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide?

  • Methodological Answer : Employ statistical Design of Experiments (DOE) to identify critical reaction parameters (e.g., temperature, stoichiometry, catalysts). For example, fractional factorial designs can reduce the number of trials while evaluating interactions between variables like solvent polarity and reaction time. Post-optimization, validate conditions using response surface methodology (RSM) to refine yields .
  • Example DOE Table:
VariableRange TestedOptimal Value
Temperature60–120°C90°C
Catalyst Loading0.5–2.5 mol%1.5 mol%
SolventTHF, DMF, TolueneTHF

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, COSY, HSQC) for structural elucidation, HPLC-MS for purity assessment, and X-ray crystallography (if crystalline) to confirm stereochemistry. For example, unresolved signals in ¹³C NMR (e.g., C4/C6) may require advanced 2D techniques to assign .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Follow H303+H313+H333 safety codes: Use fume hoods, PPE (gloves, goggles), and isolate waste for professional disposal. Avoid inhalation/ingestion; store separately from oxidizing agents. Post-experiment, decontaminate glassware with ethanol/water mixtures .

Q. How to determine optimal reaction conditions for scale-up?

  • Methodological Answer : Use kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps. Compare batch vs. flow reactor systems for exothermic reactions. Membrane separation technologies (e.g., nanofiltration) can improve purification efficiency during scale-up .

Q. Which purification methods are effective for intermediates?

  • Methodological Answer : Apply column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for small-scale purification. For polar byproducts, use countercurrent chromatography or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling guide reaction design for derivatives?

  • Methodological Answer : Use quantum chemical calculations (DFT, MP2) to predict transition states and activation energies. Tools like GRRM17 or Gaussian enable reaction path searches. Integrate with machine learning to prioritize synthetic routes based on thermodynamic feasibility .
  • Example Workflow:

Compute potential energy surfaces for key intermediates.

Validate with experimental kinetics (e.g., Eyring plots).

Refine models using feedback from failed reactions .

Q. What mechanistic insights explain regioselectivity in functionalization?

  • Methodological Answer : Perform isotopic labeling studies (e.g., deuterium at C11) to track bond cleavage. Combine with DFT calculations to map electronic effects (e.g., methoxy group’s electron-donating role). Compare substituent effects using Hammett plots .

Q. How to resolve contradictions in stability data under varying pH?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, pH 1–13) with LC-MS monitoring. Use multivariate analysis (PCA) to identify degradation pathways. For acid-sensitive moieties (e.g., thiepin ring), stabilize via co-solvents (cyclodextrins) or formulation adjustments .

Q. What advanced techniques assess photostability and oxidative degradation?

  • Methodological Answer : Expose samples to UV-Vis light (ICH Q1B guidelines) and analyze degradation products via HRMS/MSⁿ . Use EPR spectroscopy to detect radical intermediates. Compare with computational predictions of bond dissociation energies .

Q. How to establish structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :
    Synthesize analogs (e.g., methoxy → ethoxy, acetic acid → propionic acid) using modular routes (e.g., benzamide coupling in THF/Na₂CO₃). Test in vitro assays (e.g., enzyme inhibition) and correlate substituent effects with QSAR models (MLR, CoMFA) .

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